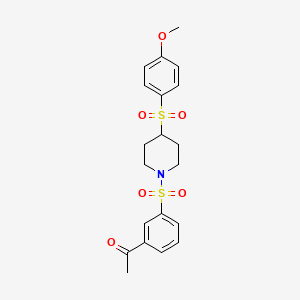
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO6S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to targetCRAC (Ca 2+ release-activated Ca 2+ channel) and have shown antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Mode of Action
Similar compounds have been found to inhibitthapsigargin-induced SOCE in Jurkat cells
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affectcalcium signaling pathways (due to its potential interaction with CRAC channels) and viral replication pathways (due to its potential antiviral activity) .
Pharmacokinetics
Similar compounds have been noted for theirreliable pharmacokinetic properties , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead tochanges in cellular calcium levels (due to potential inhibition of CRAC channels) and inhibition of viral replication (due to potential antiviral activity) .
生物活性
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its complex structure, which includes a piperidine ring and sulfonyl groups, contributing to its potential therapeutic effects.
Chemical Structure
The molecular formula of the compound is C18H22N2O4S2, with a molecular weight of 394.51 g/mol. The structural features include:
- Piperidine ring : A six-membered ring with one nitrogen atom.
- Sulfonyl groups : These functional groups are known for enhancing the solubility and bioactivity of compounds.
- Methoxyphenyl moiety : This part of the structure is associated with various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations revealed that certain derivatives showed minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications play a crucial role in enhancing its antimicrobial efficacy.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 1 | 0.22 | S. aureus |
| 2 | 0.25 | E. coli |
These results suggest that the presence of the methoxy group and sulfonyl functionalities contributes to the enhanced activity against these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The results indicated varying degrees of inhibition, with some derivatives exhibiting IC50 values comparable to known inhibitors like donepezil.
| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity |
|---|---|---|---|
| 1 | 15 μM | 30 μM | AChE selective |
This selectivity may indicate its potential for treating conditions like Alzheimer's disease by modulating cholinergic activity .
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:
- Case Study on Antimicrobial Resistance : A study demonstrated that modifying the sulfonamide core could lead to compounds with reduced resistance profiles against common bacterial strains. The modified piperidine derivatives showed increased efficacy against multi-drug resistant strains .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could prevent neuronal death through AChE inhibition and antioxidant mechanisms .
特性
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S2/c1-15(22)16-4-3-5-20(14-16)29(25,26)21-12-10-19(11-13-21)28(23,24)18-8-6-17(27-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVLQDBNMQGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













